(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
Brand Name: Vulcanchem
CAS No.: 112930-58-2
VCID: VC0219172
InChI: InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+
SMILES: C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1
Molecular Formula: C19H23NO4S
Molecular Weight: 282.4 g/mol

(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid

CAS No.: 112930-58-2

Main Products

VCID: VC0219172

Molecular Formula: C19H23NO4S

Molecular Weight: 282.4 g/mol

(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid - 112930-58-2

CAS No. 112930-58-2
Product Name (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
Molecular Formula C19H23NO4S
Molecular Weight 282.4 g/mol
IUPAC Name (3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid
Standard InChI InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+
Standard InChIKey KZYGZHLREIDBJJ-NTEUORMPSA-N
Isomeric SMILES C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1
SMILES C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1
Canonical SMILES C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1
Synonyms (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
PubChem Compound 1822673
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator